MFCD18323417
Overview
Description
The compound “MFCD18323417” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323417” involves multiple steps, each requiring precise reaction conditions. The primary synthetic route includes:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to obtain “this compound” with high purity.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Using large quantities of raw materials.
Automated control: Ensuring consistent reaction conditions.
Quality control: Regular monitoring to maintain product standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD18323417” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using specific reducing agents.
Substitution: Participates in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Involves reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogens or other nucleophiles in the presence of catalysts.
Major Products: The reactions of “this compound” yield various products depending on the reaction type and conditions. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
“MFCD18323417” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18323417” exerts its effects involves interactions at the molecular level. It targets specific pathways and molecular structures, leading to desired chemical transformations or biological responses. The exact mechanism can vary depending on the application and the environment in which the compound is used.
Comparison with Similar Compounds
“MFCD18323417” is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Shares a similar structure but differs in reactivity.
Compound B: Has comparable applications but varies in synthesis methods.
Compound C: Exhibits similar biological activity but with different potency.
The uniqueness of “this compound” lies in its specific molecular configuration and the versatility of its applications across different fields.
Properties
IUPAC Name |
4-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-5-8-3-7(6-16-8)9-1-2-12-4-10(9)11(14)15/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIVSAWKWSLYJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CSC(=C2)C=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692494 | |
Record name | 4-(5-Formylthiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-68-5 | |
Record name | 3-Pyridinecarboxylic acid, 4-(5-formyl-3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Formylthiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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